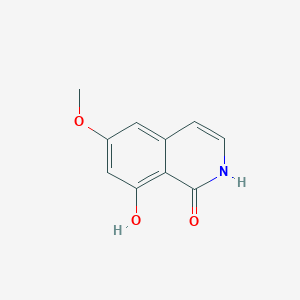

8-Hydroxy-6-methoxy-2H-isoquinolin-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Hydroxy-6-methoxy-2H-isoquinolin-1-one is a chemical compound. It is a type of isoquinolin-1(2H)-one .

Synthesis Analysis

The synthesis of isoquinolin-1(2H)-ones, including 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one, can be achieved by direct intramolecular C–H/N–H functionalization under metal-free conditions . The general protocol for the synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones was established with the help of bench stable hypervalent iodine reagent PIDA . Polycyclic six-, seven- and eight-membered N-heterocycles can be rapidly synthesized from available amides under metal-free conditions within 1 min at room temperature through C–H/N–H functionalization .科学的研究の応用

Antimalarial and Antiparasitic Activity

Research has investigated the efficacy of 8-aminoquinoline compounds, closely related to "8-Hydroxy-6-methoxy-2H-isoquinolin-1-one," in the treatment of parasitic diseases like visceral leishmaniasis and malaria. For instance, a phase 2 efficacy trial of an oral 8-aminoquinoline (WR6026) showed promising results in treating visceral leishmaniasis with minimal toxicity, suggesting future trials with longer regimens and higher dosages could be beneficial (Sherwood et al., 1994).

Diagnostic Imaging

The biodistribution and radiation dosimetry of 18F-labeled compounds, which include the structural motif of isoquinoline, have been studied for their potential as imaging agents in humans. These studies aim to facilitate the clinical use of these compounds in visualizing specific biological targets, such as the vesicular monoamine transporter 2 (VMAT2) in the brain, indicating their potential in neurological disorder diagnostics (Lin et al., 2010).

作用機序

Target of Action

The primary target of 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a crucial regulator of cell proliferation, survival, differentiation, and other key cellular functions .

Mode of Action

8-Hydroxy-6-methoxy-2H-isoquinolin-1-one acts as an EGFR inhibitor . It binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation and activation of the receptor . This inhibition blocks the downstream signaling pathways, leading to a decrease in cell proliferation and induction of cell death .

Biochemical Pathways

The inhibition of EGFR by 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one affects several biochemical pathways. The most notable is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival. By inhibiting EGFR, the activation of this pathway is reduced, leading to decreased cell proliferation and increased apoptosis .

Result of Action

The result of 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one’s action is a decrease in cell proliferation and an increase in cell death, particularly in cells that overexpress EGFR . This makes it a potential therapeutic agent for diseases characterized by EGFR overexpression, such as certain types of cancer .

特性

IUPAC Name |

8-hydroxy-6-methoxy-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-7-4-6-2-3-11-10(13)9(6)8(12)5-7/h2-5,12H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMROBSLLNQNLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CNC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxy-6-methoxy-2H-isoquinolin-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2779071.png)

![Ethyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2779079.png)

![9-benzyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2779081.png)

![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2779082.png)

![2-Methyl-6-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2779083.png)

![(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2779089.png)